molecular formula C10H10BrN3 B12291023 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene

Cat. No.: B12291023
M. Wt: 252.11 g/mol
InChI Key: ACZZJHYHFGTPRK-UHFFFAOYSA-N
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Description

11-bromo-4,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.06]
  • 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.01]

Uniqueness

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene is unique due to its specific tricyclic structure and the presence of a bromine atom, which can be a versatile functional group for further chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene is a complex organic compound characterized by its unique tricyclic structure and the presence of a bromine atom. Its molecular formula is C10H6BrN3C_{10}H_6BrN_3 with a molecular weight of approximately 248.08 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The compound's synthesis typically involves multi-step organic reactions, including cyclization and bromination processes. The following table summarizes the key synthetic routes:

StepReaction TypeDescription
1CyclizationFormation of the tricyclic structure from precursors
2BrominationIntroduction of the bromine atom at position 11
3PurificationUse of chromatography to isolate the pure compound

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : In vitro assays have shown that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways crucial for cellular function.

Case Studies

  • Study on Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (IC50 values ranged from 5 to 15 µM). The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.
  • Enzyme Inhibition Assay : In another study focusing on enzyme inhibition, this compound was shown to inhibit the activity of specific kinases involved in signaling pathways related to inflammation and cancer progression.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
11-bromo-1,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaeneSimilar tricyclic structureDifferent chemical properties due to varied substitutions
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaeneTricyclic frameworkVariations in nitrogen positioning affect reactivity

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene

InChI

InChI=1S/C10H10BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-2,12H,3-5H2,(H,13,14)

InChI Key

ACZZJHYHFGTPRK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C2C=CC(=N3)Br

Origin of Product

United States

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